Methyl 2-(4-(2-bromoethyl)phenyl)acetate safety data sheet and handling
Methyl 2-(4-(2-bromoethyl)phenyl)acetate safety data sheet and handling
CAS: 78712-65-9 | Formula:
Executive Summary & Chemical Identity
Methyl 2-(4-(2-bromoethyl)phenyl)acetate is a specialized bifunctional building block primarily utilized in the synthesis of pharmaceutical agents, including second-generation antihistamines (e.g., Bilastine) and leukotriene receptor antagonists.
Its chemical utility stems from its dual reactivity:
-
The Alkyl Bromide (Electrophile): A primary alkyl halide located on the ethyl chain, highly susceptible to
nucleophilic substitution by amines or thiols. -
The Methyl Ester (Protected Acid): A carboxylate precursor that remains stable during alkylation but can be selectively hydrolyzed or reduced in subsequent steps.
Critical Handling Note: As an alkylating agent, this compound poses a risk of interacting with biological nucleophiles (DNA/Proteins). Strict engineering controls are required to prevent inhalation or dermal absorption.[1][2]
Physicochemical Profile
| Property | Data | Notes |
| Molecular Weight | 257.13 g/mol | |
| Physical State | Low-melting solid or viscous oil | Often semi-solid at RT; treat as liquid for containment. |
| Boiling Point | ~350°C (Predicted) | Decomposes before boiling at atm pressure. |
| Solubility | DCM, THF, Ethyl Acetate, DMSO | Hydrolyzes slowly in water/aqueous buffers. |
| Reactivity | Moisture Sensitive, Light Sensitive | The C-Br bond is photolabile; Ester hydrolyzes in acid/base. |
Hazard Identification & Toxicology (The "Why")
Standard Safety Data Sheets (SDS) often list generic codes (H315, H319). However, the researcher must understand the mechanistic toxicity to design effective safety protocols.
Mechanism of Toxicity: Alkylation
The primary hazard is the 2-bromoethyl group. Unlike aryl halides, this primary alkyl bromide is an unhindered electrophile. Upon contact with biological tissue, it can alkylate nucleophilic residues (e.g., Guanine N7 in DNA, Cysteine thiols in proteins).
Signal Word: WARNING (Potential Mutagenic Concern due to alkylation mechanism).
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation (Lachrymator potential).
Figure 1: Mechanistic toxicology pathway. The primary alkyl bromide acts as an alkylating agent against biological nucleophiles.
Safe Handling Framework & Engineering Controls
Personal Protective Equipment (PPE) Matrix
Standard latex gloves provide insufficient protection against halogenated organic esters, which can permeate rubber rapidly.
-
Respiratory: Work strictly within a certified Fume Hood.[1] If working outside containment (e.g., spill cleanup), use a Full-Face Respirator with Organic Vapor (OV) cartridges.
-
Dermal (Hands):
-
Routine Handling: Double-gloving. Inner layer: Nitrile (4 mil). Outer layer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged exposure.
-
Spill Cleanup: Silver Shield (EVOH) or Viton gloves are mandatory.
-
-
Eyes: Chemical splash goggles. Face shield required if handling >50g or heating.
Storage Logic
-
Temperature: 2–8°C (Refrigerated).
-
Atmosphere: Store under Argon or Nitrogen.
-
Why? The ester moiety is susceptible to hydrolysis by atmospheric moisture, converting the compound to the corresponding phenylacetic acid derivative (degrading purity). The bromide is light-sensitive; amber vials are required.
Technical Workflow: Synthesis & Quenching
Reaction Protocol: N-Alkylation (Example)
This compound is frequently used to attach the phenethyl acetate motif to a secondary amine.
Reagents:
-
Substrate: Methyl 2-(4-(2-bromoethyl)phenyl)acetate (1.0 eq)
-
Nucleophile: Secondary Amine (e.g., Piperidine derivative) (1.1 eq)
-
Base:
(3.0 eq) or DIPEA (2.5 eq) -
Solvent: Acetonitrile (ACN) or DMF (Anhydrous)
Step-by-Step:
-
Preparation: Flame-dry glassware and purge with Nitrogen. Moisture competes with the amine, leading to ester hydrolysis.
-
Dissolution: Dissolve the amine and base in ACN.
-
Addition: Add the bromide (dissolved in minimal ACN) dropwise at 0°C to control exotherm.
-
Reaction: Allow to warm to Room Temperature (RT). If sluggish, heat to 50°C. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
Endpoint: Disappearance of the bromide peak (
signals will shift).
-
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts) and brine. Dry over
.[4]
Decontamination & Quenching (Self-Validating System)
Never dispose of the active alkyl bromide directly into waste. You must chemically deactivate it.
Quenching Solution: 10% Ethanolamine in Methanol or aqueous Sodium Thiosulfate.
Protocol:
-
Add the quenching solution to the reaction vessel or waste stream containing the bromide.
-
Stir for 30 minutes.
-
Validation: Check a small aliquot via TLC. The non-polar bromide spot should disappear, replaced by the polar amino-alcohol adduct (if using ethanolamine).
-
Only then dispose of as halogenated organic waste.
Figure 2: Operational workflow ensuring chemical deactivation before disposal.
Emergency Response
Spill Management
-
Evacuate: Clear the immediate area.
-
PPE: Don Silver Shield gloves and respiratory protection.
-
Containment: Do not use water (spreads the organic oil). Use a clay-based absorbent or vermiculite.
-
Neutralization: Treat the absorbent material with 10% sodium thiosulfate solution to react with the bromide in situ.
-
Disposal: Double-bag in heavy-duty polyethylene bags labeled "Hazardous: Alkyl Halide."
First Aid
-
Eye Contact: Immediately flush with water for 15 minutes.[1][5] Do not use neutralizing agents in the eye. Seek ophthalmologist support.
-
Skin Contact: Wash with soap and water.[5][6] Avoid alcohol-based washes initially, as they may increase skin permeability to the halide.
-
Inhalation: Move to fresh air. If pulmonary edema (fluid in lungs) is suspected due to irritation, medical observation for 24 hours is recommended.
References
-
PubChem. (n.d.).[7] Compound Summary: Methyl 2-(4-(2-bromoethyl)phenyl)acetate (CAS 78712-65-9). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Alkyl bromides and phenylacetic acid derivatives. Retrieved October 26, 2023, from [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. (Reference for mechanism and alkyl halide reactivity).
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Methyl 2-(4-bromophenyl)acetate | C9H9BrO2 | CID 316783 - PubChem [pubchem.ncbi.nlm.nih.gov]
